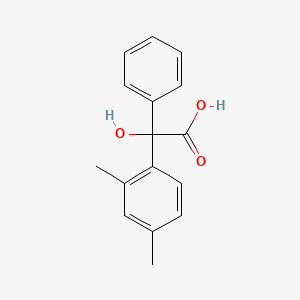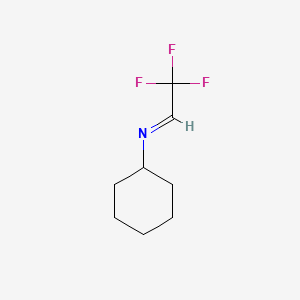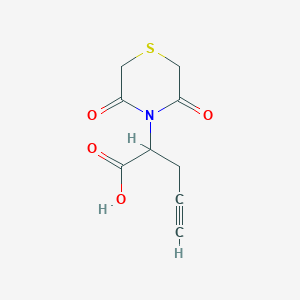
2-(2-Fluoro-3-nitrophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with a fluoro and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile typically involves the nitration of 2-fluorobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and high throughput. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(2-Fluoro-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-(2-Fluoro-3-aminophenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Fluoro-3-nitrophenyl)acetic acid or 2-(2-Fluoro-3-nitrophenyl)acetamide.
科学的研究の応用
2-(2-Fluoro-3-nitrophenyl)acetonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized compounds.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Fluoro-3-nitrophenyl)acetonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, affecting various biochemical pathways. The fluoro group may enhance the compound’s stability and binding affinity to molecular targets.
類似化合物との比較
2-(2-Fluoro-3-nitrophenyl)acetonitrile can be compared with other similar compounds, such as:
2-(3-Fluoro-2-nitrophenyl)acetonitrile: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-(2-Fluoro-4-nitrophenyl)acetonitrile:
5-Fluoro-2-nitrophenylacetonitrile: Differently substituted phenyl ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC名 |
2-(2-fluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 |
InChIキー |
CMPOJYAPMSVVIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)







![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)


